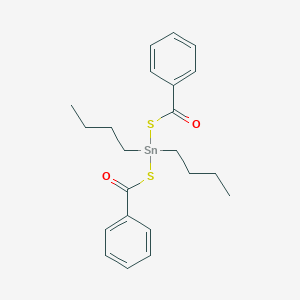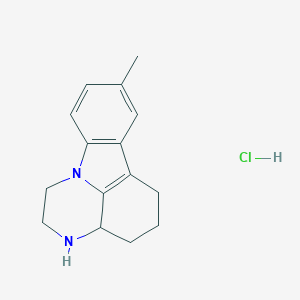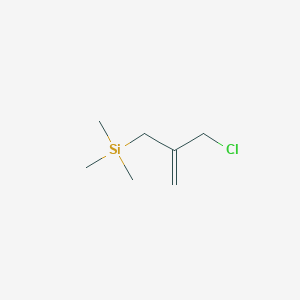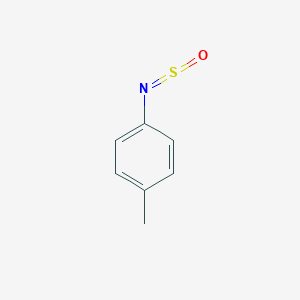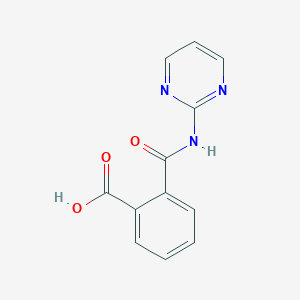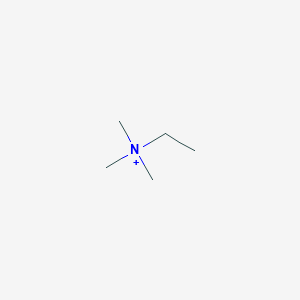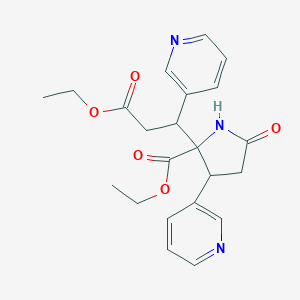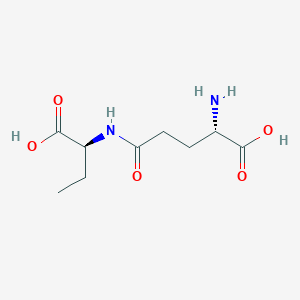
gamma-Glutamyl-alpha-aminobutyrate
Descripción general
Descripción
Gamma-Glutamyl-alpha-aminobutyrate (GAB) is an amino acid derivative that has been studied extensively in laboratory experiments and scientific research applications. GAB is a naturally occurring amino acid derivative that has been found to have a wide range of biochemical and physiological effects in laboratory experiments and scientific research applications. GAB is also known as this compound or gamma-aminobutyrate, and is a non-essential amino acid derivative. GAB is found in many foods, including dairy products, grains, and legumes. GAB has been studied in laboratory experiments and scientific research applications for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Función fisiológica e inmunitaria
Gamma-Glutamyl-alpha-aminobutyrate, también conocido como ácido γ-aminobutírico (GABA), es un aminoácido no proteico que se encuentra naturalmente en animales, plantas y microorganismos . Como el principal neurotransmisor inhibitorio en el sistema nervioso central de los mamíferos, se ha convertido en un suplemento dietético popular .
Enriquecimiento y ruta metabólica
El GABA participa en la regulación del crecimiento, el desarrollo, la respuesta al estrés y otras actividades importantes en el ciclo de vida de las plantas . La acumulación de GABA se ve afectada principalmente por factores ambientales como la temperatura, la humedad y el contenido de oxígeno .
Aplicación en la industria alimentaria
El GABA tiene aplicaciones prometedoras en la industria alimentaria . Ha atraído interés de investigación e industrial debido a su versatilidad en las últimas décadas con múltiples beneficios para la salud .
Gestión del estrés en las plantas
El GABA exógeno redujo significativamente el índice de daño por sal de las plantas de tomate bajo estrés salino, y promovió el crecimiento de las plantas, el contenido de clorofila y el aumento de peso .
Síntesis de GABA microbiana
La síntesis de GABA microbiana tradicional requiere la suplementación continua de oxígeno . Se estableció una nueva plataforma anaeróbica para la producción de GABA con C. tyrobutyricum ATCC 25755, que se considera una fábrica de células microbianas anaeróbicas ideal para la bioproducción .
Actividad neuroprotectora
El GABA es un importante neurotransmisor inhibitorio en el sistema nervioso central de los mamíferos que tiene un efecto beneficioso significativo para la salud humana
Mecanismo De Acción
Target of Action
Gamma-Glutamyl-alpha-aminobutyrate, also known as JBT4KCH7T4, primarily targets the GAD operon in certain strains of Levilactobacillus brevis . This operon is responsible for the production and secretion of gamma-aminobutyric acid (GABA), a neurotransmitter with potential for improving several mental health indications such as stress and anxiety . The GAD operon includes the gadB gene, along with a transcriptional regulator (gadR), a glutamate/gamma-aminobutyrate antiporter (gadC), and a glutamyl-tRNA synthase (gltX) .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. In the proposed γ-glutamylation–putrescine metabolism pathway, SpuA hydrolyzes γ-glutamyl-γ-aminobutyrate (γ-Glu-GABA) to glutamate and γ-aminobutyric acid (GABA) .
Biochemical Pathways
The compound affects the GABA production pathway. The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase . This leads to the production of GABA early within the growth phase .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its role in the production of gaba, a neurotransmitter that can affect host mental health outcomes .
Result of Action
The action of this compound results in the production of GABA, which shows potential for improving several mental health indications such as stress and anxiety . The microbiota-gut-brain axis is an important pathway for GABAergic effects, as microbially-secreted GABA within the gut can affect host mental health outcomes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the production of GABA is affected by factors such as temperature, humidity, and oxygen content
Direcciones Futuras
The concurrent expression of multiple acid-resistance mechanisms reveals niche-specific metabolic functionality between common human commensals and highlights the complex regulation of GABA metabolism in this important microbial species . The increased and rapid GABA production of Lbr-6108 highlights the strain’s potential as a therapeutic and the overall value of screening microbes for effector molecule output .
Análisis Bioquímico
Biochemical Properties
Gamma-Glutamyl-alpha-aminobutyrate interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine . This enzyme plays a critical role in antioxidant defense, detoxification, and inflammation processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of many life processes such as lowering blood pressure, regulating blood glucose, anti-anxiety, and relieving insomnia .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The GAD operon, responsible for GABA production and secretion, activates in certain strains of Levilactobacillus brevis after only 6 hours of fermentation and continues throughout the stationary phase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound shows stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the so-called γ-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of gamma-Glutamyl-alpha-aminobutyrate involves the condensation of gamma-glutamyl and alpha-aminobutyrate moieties. The reaction can be catalyzed by gamma-glutamyltransferase enzyme. The synthesis pathway can be achieved through a multi-step reaction process.", "Starting Materials": [ "Glutamic acid", "Methionine", "Sodium hydroxide", "Hydrochloric acid", "Succinic anhydride", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "Di-tert-butyl dicarbonate", "Triethylamine", "Ethyl chloroformate", "Alpha-aminobutyric acid" ], "Reaction": [ "Protection of glutamic acid amine group using di-tert-butyl dicarbonate and triethylamine", "Activation of carboxylic acid group of protected glutamic acid using N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide", "Coupling of activated glutamic acid with alpha-aminobutyric acid using triethylamine as a base", "Deprotection of the tert-butyl group using hydrochloric acid", "Condensation of the resulting gamma-glutamyl-alpha-aminobutyric acid with methionine using sodium hydroxide as a base", "Activation of carboxylic acid group of succinic anhydride using N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide", "Coupling of activated succinic anhydride with the resulting gamma-glutamyl-alpha-aminobutyric acid-methionine using triethylamine as a base", "Deprotection of the tert-butyl group using hydrochloric acid", "Activation of carboxylic acid group of resulting compound using ethyl chloroformate and triethylamine", "Coupling of activated compound with sodium hydroxide to form the final product gamma-Glutamyl-alpha-aminobutyrate" ] } | |
| 16869-42-4 | |
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
Clave InChI |
LGDYPMBAVODMSA-WDSKDSINSA-N |
SMILES isomérico |
CC[C@@H](C(=O)O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canónico |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
Sinónimos |
gamma-Glu-alpha-aminobutyrate gamma-glutamyl-alpha-aminobutyrate Glu-(Abu) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gamma-Glutamyl-alpha-aminobutyrate interact with glutathione synthetase, and what are the downstream effects?
A1: this compound acts as a substrate for glutathione synthetase, mimicking the natural substrate gamma-glutamylcysteine. [, ] The enzyme catalyzes the addition of glycine to this compound in the presence of ATP, forming ophthalmic acid instead of glutathione. [] This reaction is significant as it provides insights into the enzyme's kinetics and substrate binding properties.
Q2: Does the binding of this compound to glutathione synthetase differ between species?
A2: Research suggests differences in binding behavior between species. Studies on human glutathione synthetase demonstrate negative cooperativity in this compound binding, meaning the binding of one substrate molecule reduces the affinity for subsequent molecules. [] Interestingly, this negative cooperativity is not observed in the Plasmodium falciparum glutathione synthetase. [] This difference might be attributed to variations in the amino acid residues within the enzyme's active site. []
Q3: Are there any known inhibitors of the reaction between this compound and glutathione synthetase?
A3: Yes, research has identified 5'-AMP as an inhibitor of bovine lens glutathione synthetase, exhibiting a K(i) of 0.9 mM. [] Additionally, while ATP is a substrate for the reaction, high concentrations of ATP4- and Mg2+ ions, rather than the actual substrate MgATP2-, have been shown to inhibit the enzyme's activity. [] Understanding these inhibitory interactions can be crucial for developing potential therapeutic strategies targeting glutathione synthetase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
